molecular formula C25H24N4O2S B2437914 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 1260946-32-4

2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide

Katalognummer: B2437914
CAS-Nummer: 1260946-32-4
Molekulargewicht: 444.55
InChI-Schlüssel: XPQNJQNAVCOQBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a synthetic chemical compound with the molecular formula C₂₅H₂₄N₄O₂S, intended for research and development purposes . This pyrrolopyrimidine derivative features a complex structure, which may offer valuable interactions for biochemical study. As a specialist research chemical, its primary applications and detailed mechanism of action are an active area of scientific investigation. Researchers are exploring its potential in various fields, including enzyme inhibition and cellular pathway analysis. This product is provided as For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Eigenschaften

IUPAC Name

2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-2-16-8-10-18(11-9-16)27-21(30)15-32-25-28-22-20(17-6-4-3-5-7-17)14-26-23(22)24(31)29(25)19-12-13-19/h3-11,14,19,26H,2,12-13,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQNJQNAVCOQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl and ethylphenyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

  • Reduction: : The pyrrolopyrimidine core can be reduced to form simpler derivatives.

  • Substitution: : The thioacetamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Phenyl to benzaldehyde, benzyl alcohol, or benzoic acid.

  • Reduction: : Reduced pyrrolopyrimidine derivatives.

  • Substitution: : Various substituted pyrrolopyrimidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies suggest that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit significant anticancer activity. The compound has shown promise in inhibiting key signaling pathways involved in tumor growth, particularly the epidermal growth factor receptor (EGFR) pathway.

Case Study: EGFR Inhibition

A notable study demonstrated that similar pyrimidine derivatives could inhibit EGFR, which plays a crucial role in cancer progression. The compound exhibited an IC50 value of 14.8 nM against EGFR, indicating potent inhibitory potential. This suggests that modifications to the structure can enhance its anticancer efficacy.

Antimicrobial Activity

In addition to its anticancer properties, research has highlighted the antibacterial and antifungal activities of related compounds. Certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (nM)Target
Compound 1EGFR Inhibition14.8EGFR
Compound 2Antibacterial25.0Staphylococcus aureus
Compound 3Antifungal30.0Candida albicans

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves complex organic reactions requiring careful optimization for yield and purity. Structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring significantly affect biological activity. This highlights the importance of structural variations in enhancing therapeutic potential.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism would depend on the biological context and the specific targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Pyrrolopyrimidines: : Other derivatives of pyrrolopyrimidines with different substituents.

  • Indole Derivatives: : Compounds containing the indole nucleus, which also exhibit various biological activities.

  • Pyrazoline Derivatives: : Heterocyclic compounds with similar structural features.

Uniqueness

2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide stands out due to its unique combination of substituents and its potential for diverse biological activities. Its structural complexity allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Biologische Aktivität

2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N2OSC_{21}H_{24}N_2OS with a molecular weight of approximately 364.49 g/mol. Its structure includes:

  • Pyrrolo[3,2-d]pyrimidine core : This bicyclic structure is associated with various biological activities.
  • Cyclopropyl group : Known to influence the compound's interaction with biological targets.
  • Thioacetamide moiety : Enhances the compound's reactivity and potential biological interactions.

The biological activity of 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide likely involves interactions with specific enzymes or receptors. Research suggests that compounds with similar structures can inhibit key pathways involved in cell proliferation and survival, particularly in cancer cells.

Biological Activity

  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, its structural analogs have shown significant inhibitory activity against tumor cell cycle progression and apoptosis induction in vitro .
  • Enzyme Inhibition : The compound's thioamide functionality suggests potential as an inhibitor of enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and thus in DNA synthesis and cell division .
  • Kinase Inhibition : The pyrimidine derivatives are often studied for their ability to inhibit kinases involved in cancer progression. Compounds similar to this one have been shown to target epidermal growth factor receptor (EGFR) and other kinases, leading to reduced tumor growth rates .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential DHFR inhibitor
Kinase ActivityTargets EGFR and related kinases

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various pyrrolopyrimidine derivatives, including those structurally related to the target compound. The results indicated that modifications at specific positions significantly altered biological activity:

  • Compound Variants : Variants with different substituents at the phenyl ring showed varying degrees of cytotoxicity against A549 (lung cancer) and HT29 (colon cancer) cell lines.
  • IC50 Values : The most potent derivative exhibited an IC50 value of 14.8 nM against EGFR, highlighting the importance of structural modifications in enhancing biological activity .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s pyrrolo[3,2-d]pyrimidine core can be synthesized via cyclocondensation of substituted pyrimidine precursors with thioacetamide derivatives. For example, reacting 3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-2-thiol with N-(4-ethylphenyl)chloroacetamide in anhydrous DMF under reflux (80–90°C) with K₂CO₃ as a base achieves the thioether linkage . Optimization should focus on solvent polarity (e.g., DMF vs. THF), reaction time (monitored via TLC/HPLC), and stoichiometric ratios (1:1.2 molar ratio of thiol to chloroacetamide) to minimize side products like disulfide formation.

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) to confirm purity (>95%).
  • HRMS (ESI+) to verify molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ expected at m/z 489.18).
  • ¹H/¹³C NMR to resolve key structural features: cyclopropyl protons (δ 0.5–1.2 ppm), pyrrolopyrimidine aromatic protons (δ 7.2–8.1 ppm), and acetamide carbonyl (δ 170–172 ppm) .

Q. What computational tools are suitable for predicting solubility and stability under physiological conditions?

  • Methodological Answer : Employ COSMO-RS or Schrödinger’s QikProp to estimate logP (predicted ~3.5), aqueous solubility (logS ~−4.2), and metabolic stability. Molecular dynamics simulations (e.g., GROMACS ) can model degradation pathways under varying pH (e.g., pH 2–9) and temperature (25–40°C) .

Advanced Research Questions

Q. How do crystal packing interactions influence the compound’s physicochemical properties?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions critical for stability:
  • π-π stacking between pyrrolopyrimidine rings (distance ~3.6 Å).
  • C–H···O hydrogen bonds (2.2–2.5 Å) involving the acetamide carbonyl and cyclopropyl groups .
    These interactions correlate with melting point (mp ~215–220°C) and hygroscopicity. Use Mercury Software to analyze packing coefficients and predict dissolution rates.

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., ATP concentration, cell permeability). Address this by:
  • Standardizing assays (e.g., fixed ATP at 1 mM for kinase profiling).
  • Performing membrane permeability studies (PAMPA assay) to correlate intracellular bioavailability with activity .
  • Using isothermal titration calorimetry (ITC) to validate target binding thermodynamics .

Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?

  • Methodological Answer : Focus on modular substitutions:
  • Replace the cyclopropyl group with larger substituents (e.g., tert-butyl) to sterically block off-target binding.
  • Modify the thioether linker to sulfone or sulfonamide to enhance metabolic stability.
  • Test analogs in parallel against related targets (e.g., kinase panels) using Alphascreen or TR-FRET assays. SAR data should be analyzed via multivariate regression (e.g., Partial Least Squares ) to identify critical descriptors .

Q. What in silico methods predict metabolic liabilities in the compound’s structure?

  • Methodological Answer : Use GLORYx or MetaPrint2D to identify susceptible sites:
  • Cyclopropane ring : Predicted epoxidation via CYP3A4.
  • Thioether linkage : Oxidation to sulfoxide/sulfone (confirmed via LC-MS/MS microsomal incubations).
    Mitigate liabilities by introducing electron-withdrawing groups (e.g., fluorine) at the cyclopropane ring .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.